molecular formula C27H42N4O2 B12781917 Oraqix CAS No. 101362-25-8

Oraqix

Katalognummer: B12781917
CAS-Nummer: 101362-25-8
Molekulargewicht: 454.6 g/mol
InChI-Schlüssel: WZSPWMATVLBWRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lidocaine and prilocaine are local anesthetics commonly used in combination to provide topical anesthesia. This combination is often marketed under the brand name EMLA (Eutectic Mixture of Local Anesthetics). Lidocaine and prilocaine work by blocking nerve signals in the body, making them effective for numbing the skin before medical procedures such as blood sampling, minor surgeries, and insertion of intravenous catheters .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Lidocaine is synthesized through the reaction of 2,6-dimethylaniline with chloroacetyl chloride, followed by the reaction with diethylamine. Prilocaine is synthesized by reacting o-toluidine with 2-chloropropionyl chloride, followed by the reaction with N-propylamine .

Industrial Production Methods

In industrial settings, the production of lidocaine and prilocaine involves large-scale chemical synthesis using the aforementioned reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation .

Analyse Chemischer Reaktionen

Types of Reactions

Lidocaine and prilocaine primarily undergo hydrolysis and oxidation reactions. Hydrolysis of these compounds can lead to the formation of their respective amine and carboxylic acid derivatives. Oxidation reactions can result in the formation of N-oxides .

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Lidocaine and prilocaine have a wide range of applications in scientific research:

    Chemistry: Used as model compounds in studies of local anesthetics and their interactions with biological membranes.

    Biology: Employed in studies of nerve signal transmission and pain pathways.

    Medicine: Widely used in clinical settings for topical anesthesia. Research is ongoing into their use in new formulations and delivery methods.

    Industry: Utilized in the development of new anesthetic creams and patches

Wirkmechanismus

Lidocaine and prilocaine exert their effects by stabilizing neuronal membranes and inhibiting the ionic fluxes required for the initiation and conduction of nerve impulses. They block sodium channels on the neuronal cell membrane, preventing the influx of sodium ions, which is necessary for the propagation of action potentials .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Lidocaine and prilocaine are unique in their combination as a eutectic mixture, which allows for a lower melting point and better skin absorption. This combination provides a balanced onset and duration of action, making it suitable for a variety of medical procedures .

Biologische Aktivität

Oraqix is a topical anesthetic gel that combines two active ingredients, lidocaine and prilocaine, and is primarily used in dental procedures to provide localized anesthesia. This article delves into the biological activity of this compound, examining its efficacy, pharmacokinetics, safety profile, and clinical applications based on diverse research findings.

This compound contains lidocaine (2.5%) and prilocaine (2.5%), both of which are amide-type local anesthetics. The mechanism of action involves blocking sodium channels in the neuronal cell membranes, which prevents the initiation and conduction of nerve impulses, thereby achieving localized anesthesia.

Efficacy in Clinical Settings

Several studies have evaluated the efficacy of this compound in various clinical scenarios. A notable controlled trial compared this compound with other anesthetic methods during scaling and root planing (SRP) procedures.

Study Overview

  • Participants : 15 patients requiring SRP.
  • Methods : Each patient received this compound, Hurricaine (20% benzocaine), vaseline (placebo), or no anesthetic in a randomized split-mouth design.
  • Pain Assessment : Pain was measured using a Visual Analog Scale (VAS) and a Verbal Rating Scale (VRS).

Results

The results indicated that:

  • VAS Scores : Patients using this compound reported a significant reduction in pain compared to those who received no treatment (mean reduction of 13.3 units) but did not show significant differences when compared to Hurricaine or vaseline .
  • VRS Scores : Statistically significant improvements were noted with this compound versus no anesthetic (p=0.001) and vaseline (p=0.024), but not significantly different from Hurricaine (p=0.232) .

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied:

  • Absorption : Peak plasma concentrations of lidocaine and prilocaine occur 20-40 minutes post-application, with concentrations ranging from 99–266 ng/ml for lidocaine and 46–118 ng/ml for prilocaine .
  • Bioavailability : Due to its topical application, the systemic bioavailability is low; however, both drugs can cross the blood-brain barrier and placenta .
  • Metabolism : Lidocaine is primarily metabolized in the liver via N-dealkylation to monoethylglycinexylidide (MEGX), while prilocaine is metabolized to o-toluidine, which can lead to methemoglobinemia under certain conditions .

Safety Profile

This compound is generally well-tolerated with few side effects. In clinical studies:

  • Adverse effects were mild and transient, typically localized to the application site.
  • A safety margin was established with peak plasma levels far below those associated with toxicity (5000–6000 ng/ml) .

Comparative Studies

Comparative studies have shown that this compound provides similar or superior efficacy compared to other topical anesthetics like benzocaine and EMLA:

  • In a study assessing pain during needle pricks, both EMLA and this compound were found to be effective, with no significant difference between them .
  • Another study highlighted that this compound resulted in less pain during palatal anesthetic infiltration compared to benzocaine .

Case Studies

Several case studies further illustrate the practical applications of this compound:

  • Dental Procedures : Patients undergoing SRP reported high satisfaction rates when treated with this compound due to its rapid onset and minimal discomfort.
  • Special Populations : In pediatric dentistry, this compound has been utilized effectively for managing anxiety-related pain during procedures, showcasing its versatility across different patient demographics.

Eigenschaften

CAS-Nummer

101362-25-8

Molekularformel

C27H42N4O2

Molekulargewicht

454.6 g/mol

IUPAC-Name

2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;N-(2-methylphenyl)-2-(propylamino)propanamide

InChI

InChI=1S/C14H22N2O.C13H20N2O/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2/h7-9H,5-6,10H2,1-4H3,(H,15,17);5-8,11,14H,4,9H2,1-3H3,(H,15,16)

InChI-Schlüssel

WZSPWMATVLBWRS-UHFFFAOYSA-N

Kanonische SMILES

CCCNC(C)C(=O)NC1=CC=CC=C1C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.